Nitrosodisulfonic acid

Description

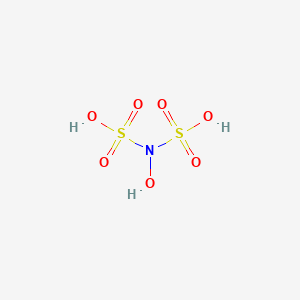

Structure

2D Structure

Properties

CAS No. |

26453-57-6 |

|---|---|

Molecular Formula |

H2NO7S2 |

Molecular Weight |

192.15 g/mol |

IUPAC Name |

hydroxy(sulfo)sulfamic acid |

InChI |

InChI=1S/H2NO7S2/c2-1(9(3,4)5)10(6,7)8/h(H,3,4,5)(H,6,7,8) |

InChI Key |

RUCARZHINMHUDD-UHFFFAOYSA-N |

Canonical SMILES |

N(O)(S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Hydroxyimidodisulfuric Acid

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide insight into the conformational flexibility and dynamic behavior of molecules in different environments. An MD study of hydroxyimidodisulfuric acid could explore its various shapes and how they change, which is crucial for understanding its biological or chemical function. To date, no molecular dynamics simulation studies focused on hydroxyimidodisulfuric acid have been reported.

Computational Prediction of Reaction Pathways and Transition States Involving Hydroxyimidodisulfuric Acid

Computational chemistry can be used to map out potential chemical reactions, identifying the intermediate steps and the high-energy transition states that must be overcome for a reaction to occur. This is essential for understanding reaction mechanisms and kinetics. Predicting the reaction pathways and transition states for reactions involving hydroxyimidodisulfuric acid would require dedicated computational studies, which are not currently available in the scientific literature.

Advanced Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are frequently used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm a molecule's structure. While generic references suggest the utility of computational modeling for infrared spectroscopy of related compounds, specific predicted spectra for hydroxyimidodisulfuric acid are not documented.

Computational Vibrational Spectroscopy (e.g., Anharmonic Frequencies for Complex Interactions)

Computational vibrational spectroscopy serves as a powerful tool for investigating the complex intramolecular interactions within hydroxyimidodisulfuric acid. While harmonic frequency calculations provide a foundational understanding of the molecule's vibrational modes, they often fall short of experimental accuracy due to the inherent assumption of a parabolic potential energy surface. Anharmonic calculations, which account for the true, more complex potential energy landscape, offer a more refined and realistic depiction of molecular vibrations.

Advanced computational methods, such as Vibrational Second-Order Perturbation Theory (VPT2) and Vibrational Self-Consistent Field (VSCF) theory, are employed to calculate anharmonic frequencies. These methods can elucidate the coupling between different vibrational modes, such as the interactions between the S=O stretching, S-N stretching, and the N-O-H bending modes. Such interactions are crucial in understanding the molecule's structural dynamics and hydrogen bonding capabilities.

A hypothetical study employing Density Functional Theory (DFT) with a B3LYP functional and an extensive aug-cc-pVTZ basis set could yield the comparative harmonic and anharmonic frequencies for the key functional groups of hydroxyimidodisulfuric acid, as detailed in the table below. The differences between the harmonic and anharmonic values highlight the significance of considering anharmonicity in accurately predicting vibrational spectra. For instance, the O-H stretching frequency often shows a significant negative anharmonicity due to the shape of its potential energy well, leading to a lower observed frequency than predicted by the harmonic approximation.

Table 1: Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) for Key Functional Groups of Hydroxyimidodisulfuric Acid This table presents hypothetical data from a simulated computational study for illustrative purposes.

| Vibrational Mode | Functional Group | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Anharmonic Correction (cm⁻¹) |

|---|---|---|---|---|

| O-H Stretch | -OH | 3650 | 3480 | -170 |

| N-H Stretch | -NH- | 3400 | 3290 | -110 |

| Asymmetric S=O Stretch | SO₂ | 1380 | 1365 | -15 |

| Symmetric S=O Stretch | SO₂ | 1180 | 1170 | -10 |

| S-N Stretch | S-N-S | 950 | 942 | -8 |

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Elucidating Dynamic Processes

Theoretical NMR chemical shift calculations are indispensable for interpreting experimental spectra and for understanding dynamic molecular processes, such as conformational changes and proton exchange. For hydroxyimidodisulfuric acid, intramolecular proton transfer between the hydroxyl group and the imido nitrogen represents a key dynamic process that can be investigated computationally.

The Gauge-Independent Atomic Orbital (GIAO) method is a prevalent approach for calculating theoretical NMR chemical shifts. By performing GIAO calculations on different conformers or intermediates of a dynamic process, one can predict the chemical shifts for each state. These calculations can be combined with molecular dynamics (MD) simulations to model the effects of temperature and solvent on the dynamic equilibrium.

For example, a computational study could model the proton exchange between the N-hydroxy and the N-H tautomers of imidodisulfuric acid. By calculating the theoretical ¹H, ¹⁴N, and ¹⁷O chemical shifts for both tautomers, one can predict how the NMR spectrum would change as a function of the exchange rate. At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for each tautomer would be expected. As the temperature increases and the exchange rate accelerates, these signals would broaden and eventually coalesce into a single, averaged peak.

The following table presents hypothetical calculated chemical shifts for the distinct tautomeric forms. These theoretical values provide a basis for interpreting variable-temperature NMR experiments and for quantifying the energetics of the proton exchange process.

Table 2: Hypothetical Calculated NMR Chemical Shifts (in ppm) for Tautomers of Hydroxyimidodisulfuric Acid This table presents hypothetical data from a simulated computational study for illustrative purposes. Chemical shifts are relative to a standard reference.

| Nucleus | Tautomer 1 (N-hydroxy) | Tautomer 2 (N-H) |

|---|---|---|

| ¹H (hydroxyl/imido) | 8.5 | 7.2 |

| ¹⁴N (imido) | -150 | -180 |

| ¹⁷O (hydroxyl) | 60 | 95 (carbonyl-like) |

Advanced Synthetic Methodologies and Mechanistic Investigations of Hydroxyimidodisulfuric Acid

Exploration of Novel Synthetic Routes and Precursor Architectures

The synthesis of hydroxyimidodisulfuric acid and its derivatives is primarily rooted in the chemistry of hydroxylamine (B1172632) and sulfur oxides. The classical and most documented method for producing the disodium (B8443419) salt of hydroxyimidodisulfuric acid (disodium hydroxyimidodisulphate) is a variation of the Raschig process. chemicalbook.comprepchem.com This process involves the reduction of sodium nitrite (B80452) with sodium bisulfite and sulfur dioxide in an aqueous solution at low temperatures. chemicalbook.comprepchem.com The reaction is typically conducted between -5°C and 0°C, with the completion of the reduction indicated by a drop in the solution's pH to the acidic side. chemicalbook.com

Beyond this traditional route, novel approaches can be inferred from the synthesis of analogous N-substituted imidobissulfates. A notable one-step synthesis involves the N-sulfonation of various amines using a stable triethylamine-sulfur trioxide complex. oup.com This method has proven effective for a range of alkyl and aryl amines, suggesting its potential applicability for the synthesis of N-hydroxy derivatives. oup.com The use of such complexes offers advantages over historical methods that used less stable pyridine-sulfur trioxide adducts. oup.com The reaction of N,N-bis(trifluoromethyl)hydroxylamine with sulfur halides in the presence of cesium fluoride (B91410) also points to alternative pathways for creating N-O-S linkages, although this produces more complex fluorinated derivatives. acs.org

Table 1: Comparison of Synthetic Routes for Imidodisulfuric Acid and Its Derivatives

| Method | Precursors | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Raschig Process Variant | Sodium Nitrite, Water | Sulfur Dioxide, Sodium Bisulfite, Sodium Carbonate | Disodium hydroxyimidodisulphate | chemicalbook.comprepchem.com |

| One-Step N-Sulfonation | Primary or Secondary Amines (e.g., Aniline, Methylamine) | Triethylamine-Sulfur Trioxide Complex | N-substituted Imidobissulfates | oup.com |

| Reaction with Sulfur Halides | N,N-bis(trifluoromethyl)hydroxylamine | Sulfur Halides (e.g., SOF₂, SCl₂), Cesium Fluoride | Fluorinated N-O-S Compounds | acs.org |

Rational Design of Precursors for Enhanced Selectivity and Yield

The rational design of precursors is crucial for controlling reaction outcomes. In the synthesis of N-substituted imidobissulfates, the choice of the sulfur trioxide complex is a key design element. The triethylamine-sulfur trioxide complex is noted for being significantly more stable than pyridine-based adducts, allowing for easier storage and handling. oup.com Furthermore, its solubility in common solvents like chloroform (B151607) and 1,2-dichloroethane (B1671644) facilitates more controlled and homogeneous reaction conditions, leading to potentially higher yields and selectivity. oup.com

For the synthesis of sulfamoyl derivatives, which share the core sulfur-nitrogen bond, sulfamoyl halides like sulfamoyl chloride and sulfamoyl fluorides serve as critical precursors. enamine.net The reactivity of these precursors can be tuned by substitution. For example, N-disubstituted sulfamoyl fluorides are significantly more stable towards hydrolysis than their chloride analogs, making them robust reagents for specific applications. enamine.net This principle of tuning precursor stability and reactivity is directly applicable to the design of synthetic routes for hydroxyimidodisulfuric acid, where controlling the reactivity of the sulfonylating agent is paramount to prevent undesired side reactions or decomposition.

Principles of Green Chemistry in the Synthesis of Imidodisulfuric Acid Derivatives

Green chemistry principles are increasingly important in chemical synthesis. The established Raschig process for producing disodium hydroxyimidodisulphate aligns with some of these principles, notably the use of water as a solvent, which avoids the environmental and safety issues associated with volatile organic compounds. chemicalbook.comprepchem.com

Modern synthetic efforts in related fields offer further avenues for greener processes. The development of electrophilic hydroxylamine-derived reagents for amination reactions aims to improve step efficiency and atom economy by enabling the direct installation of unprotected amino groups, thus avoiding protective group manipulations. rsc.org The use of catalysis, such as the iron-catalyzed C-H amination of arenes, represents another key green strategy that could, in principle, be adapted to the synthesis of sulfur-nitrogen compounds, reducing waste and energy consumption. rsc.org The synthesis of sulfonamides in aqueous media, as demonstrated in the preparation of sulfamoyl-benzamides, further underscores the trend towards more environmentally benign synthetic methods. rsc.org

Reaction Kinetics and Thermodynamics of Formation Pathways

Detailed kinetic and thermodynamic studies specifically on the formation of hydroxyimidodisulfuric acid are not widely published. However, research into the stability and decomposition of related compounds provides valuable insights. A study on hydroxysulfamic acid (HSA), which can be prepared by the hydrolysis of potassium hydroxyimidodisulfate, investigated its acid-catalyzed hydrolysis rate. escholarship.org This decomposition pathway is highly relevant to the stability of hydroxyimidodisulfuric acid in acidic environments.

The study determined the dissociation constant for HSA to be approximately 1.5 M at 298 K. escholarship.org The acid hydrolysis was found to follow the rate law: d[HSA]/dt = k[HSA]. The temperature dependence of the rate constant was also investigated, yielding an activation energy (Ea) for the hydrolysis reaction. escholarship.org This data is critical for understanding the conditions under which hydroxyimidodisulfuric acid and its derivatives would be stable.

Table 2: Acid Hydrolysis Rate Constants for Hydroxysulfamic Acid (HSA) at Various Temperatures

| Temperature (K) | Rate Constant, k (s⁻¹) | Reference |

|---|---|---|

| 298 | (2.0 ± 0.2) x 10⁻⁵ | escholarship.org |

| 318 | (1.5 ± 0.2) x 10⁻⁴ | escholarship.org |

| 338 | (8.3 ± 0.8) x 10⁻⁴ | escholarship.org |

Mechanistic Elucidation of Synthetic Transformations Utilizing Isotopic Labeling and Advanced Spectroscopic Monitoring (e.g., In Situ, Time-Resolved)

The precise mechanism for the formation of hydroxyimidodisulfuric acid is complex. Studies on the reactions of amine oxides and hydroxylamines with sulfur dioxide suggest that free-radical intermediates may play a significant role. researchgate.netcdnsciencepub.com For instance, the reaction of N,N-dimethylaniline N-oxide with aqueous sulfur dioxide yields not only the expected reduction product but also ring-sulfonated products. researchgate.netcdnsciencepub.com The formation of these sulfonic acids is largely suppressed by the addition of hydroquinone, a free-radical scavenger, providing strong evidence for a free-radical mechanism. researchgate.netcdnsciencepub.com This one-electron oxidation-reduction pathway is proposed to involve an aminium radical-ion intermediate. cdnsciencepub.com

A similar mechanism could be operative in the reaction of hydroxylamine with sulfur dioxide to form hydroxyimidodisulfuric acid. Definitive elucidation would require advanced analytical techniques. Isotopic labeling, using isotopes such as ¹⁸O, ¹⁵N, or ³⁴S, would be invaluable for tracing the atomic pathways from precursors to products. Advanced spectroscopic monitoring, such as in situ Raman or NMR spectroscopy, could detect and characterize transient intermediates that are critical to the reaction mechanism but are not observable through conventional analysis of the final products. While these specific techniques have not been extensively reported in the literature for hydroxyimidodisulfuric acid synthesis, they represent the frontier for achieving a complete mechanistic understanding.

Solid-State Synthesis and Crystal Engineering Approaches for Hydroxyimidodisulfuric Acid

There is a notable lack of specific research on the solid-state synthesis or crystal engineering of the free acid, hydroxyimidodisulfuric acid. Most preparations yield its salt form in aqueous solution. chemicalbook.comprepchem.com Solid-state synthesis, which involves reactions conducted between solid reactants without a solvent, could offer a novel route to producing the anhydrous acid, potentially avoiding the hydrolysis and decomposition issues seen in solution.

Crystal engineering principles, which focus on the design and control of crystal structures, would be essential for isolating and stabilizing the compound. For a molecule like hydroxyimidodisulfuric acid, with multiple hydrogen bond donors (-OH, -NH-) and acceptors (O=S=O), extensive intermolecular hydrogen bonding would be expected to dominate its crystal packing. By understanding and manipulating these interactions, it might be possible to design crystalline forms with enhanced thermal stability or specific morphologies. These approaches, while not yet applied to this specific compound, are well-established for related materials like sulfonamides and other inorganic acids and represent a promising area for future research.

Reactivity and Reaction Mechanisms of Hydroxyimidodisulfuric Acid

Acid-Base Properties and Proton Transfer Equilibria in Non-Aqueous and Superacidic Media

The acid-base properties of hydroxyimidodisulfuric acid are predicted to be complex, with multiple acidic protons associated with the hydroxyl and imido groups. In non-aqueous solvents, the extent of proton transfer and the position of equilibria will be highly dependent on the solvent's polarity, basicity, and ability to solvate the resulting ions. It is anticipated that the proton on the hydroxyl group would be the most acidic, followed by the proton on the imido nitrogen.

In superacidic media, such as a mixture of a strong Brønsted acid like HF and a Lewis acid like SbF₅, it is plausible that multiple sites on the hydroxyimidodisulfuric acid molecule could be protonated. The lone pairs on the oxygen and nitrogen atoms are potential sites for protonation. The exact nature of the protonated species would depend on the specific superacid system and the relative basicities of the different sites within the molecule.

Table 1: Predicted Acidic Protons and Their Relative Acidities

| Proton Source | Estimated pKa Range | Notes |

| Hydroxyl Group (-OH) | Highly Acidic | Expected to be the most readily donated proton. |

| Imido Group (-NH-) | Moderately Acidic | Less acidic than the hydroxyl proton but still a significant contributor to overall acidity. |

| Sulfonic Acid Groups (-SO₃H) | Strongly Acidic | If present in a tautomeric form, these would be highly acidic. |

Redox Chemistry and Electron Transfer Mechanisms Involving the Imidodisulfuric Acid Moiety

The redox chemistry of hydroxyimidodisulfuric acid is likely centered around the sulfur and nitrogen atoms. The sulfur atoms in the sulfonic acid groups are in a high oxidation state (+6) and are therefore more likely to act as oxidizing agents under appropriate conditions. The nitrogen atom of the imido group could potentially undergo oxidation or reduction.

Electron transfer mechanisms involving the imidodisulfuric acid moiety would likely proceed via either inner-sphere or outer-sphere pathways, depending on the nature of the redox partner. If the reactant can coordinate to one of the functional groups of hydroxyimidodisulfuric acid, an inner-sphere mechanism may be favored. Conversely, reactions with non-coordinating redox agents would proceed through an outer-sphere electron transfer.

Nucleophilic and Electrophilic Reactivity Patterns of Hydroxyimidodisulfuric Acid

Hydroxyimidodisulfuric acid possesses both nucleophilic and electrophilic centers. The lone pairs on the oxygen and nitrogen atoms make them potential nucleophiles. These sites could attack electrophilic species, leading to a variety of substitution or addition reactions.

Conversely, the sulfur atoms of the sulfonyl groups are highly electrophilic due to the electron-withdrawing nature of the attached oxygen atoms. These sulfur centers are susceptible to attack by nucleophiles, which could lead to the cleavage of S-N or S-O bonds. The specific reaction pathway would be influenced by the nature of the nucleophile, the reaction conditions, and the steric environment around the electrophilic center.

Ligand Properties and Coordination Chemistry in Transition Metal Systems

The presence of multiple donor atoms (oxygen and nitrogen) with lone pairs of electrons suggests that hydroxyimidodisulfuric acid could act as a versatile ligand in coordination chemistry. It could function as a monodentate, bidentate, or even a bridging ligand, coordinating to one or more metal centers.

The coordination modes would depend on the nature of the metal ion, its preferred coordination geometry, and the reaction conditions. For instance, it could form chelate rings by coordinating through the hydroxyl oxygen and the imido nitrogen. The resulting metal complexes could exhibit interesting catalytic or material properties.

Table 2: Potential Coordination Modes of Hydroxyimidodisulfuric Acid

| Coordination Mode | Donating Atoms | Potential Metal Ion Partners |

| Monodentate | Hydroxyl Oxygen | Hard metal ions (e.g., Fe³⁺, Al³⁺) |

| Monodentate | Imido Nitrogen | Softer metal ions (e.g., Ag⁺, Pt²⁺) |

| Bidentate (Chelating) | Hydroxyl Oxygen and Imido Nitrogen | Various transition metals (e.g., Cu²⁺, Ni²⁺) |

| Bridging | Multiple donor atoms | Formation of polynuclear complexes |

Formation of Oligomers and Polymers: Mechanistic Studies on Condensation and Linkage Reactions

Hydroxyimidodisulfuric acid has the potential to undergo condensation reactions to form oligomers and polymers. The presence of both a hydroxyl group and an imido group allows for the possibility of intermolecular dehydration or other condensation reactions, leading to the formation of larger molecules. For example, the hydroxyl group of one molecule could react with the imido group of another, eliminating a molecule of water and forming an N-O-S or N-S linkage.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Advanced Characterization of Substituted Hydroxyimidodisulfuric Acid Derivatives (e.g., N-substituted, O-substituted, S-substituted)

The synthesis of substituted hydroxyimidodisulfuric acid derivatives would likely adapt methodologies from the synthesis of related sulfamic and imidodisulfuric acid compounds.

N-Substituted Derivatives: The synthesis of N-alkyl or N-aryl derivatives of hydroxyimidodisulfuric acid is theoretically challenging due to the presence of the hydroxyl group. Direct N-alkylation is unlikely. A potential route could involve the synthesis of a protected N-substituted imidodisulfuryl chloride, followed by hydrolysis.

O-Substituted Derivatives: O-alkylation or O-arylation would likely proceed via the reaction of a salt of hydroxyimidodisulfuric acid with an appropriate alkyl or aryl halide. The reaction would be analogous to the Williamson ether synthesis.

S-Substituted Derivatives: Substitution on the sulfur atom would likely involve the synthesis of substituted imidodisulfuryl halides as key intermediates. For instance, the reaction of an N-hydroxy-N-organo-sulfamoyl chloride with sulfur trioxide could theoretically yield an N-hydroxy-N-organo-imidodisulfuryl chloride, which could then be functionalized.

Advanced characterization of these hypothetical derivatives would rely on a combination of spectroscopic and analytical techniques to confirm their structures.

Table 1: Predicted Spectroscopic Data for Hypothetical Hydroxyimidodisulfuric Acid Derivatives

| Derivative Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹⁵N NMR Chemical Shift (ppm) | Predicted IR Stretching Frequencies (cm⁻¹) |

| O-Methyl | 3.5-4.0 (O-CH₃) | -150 to -200 | 1350-1400 (asym SO₂), 1150-1200 (sym SO₂) |

| N-Phenyl | 7.0-8.0 (Ar-H) | -200 to -250 | 1380-1420 (asym SO₂), 1180-1220 (sym SO₂) |

This table is interactive and presents predicted data based on known values for similar functional groups.

Comparative Reactivity Studies of Hydroxyimidodisulfuric Acid with Related Imidodisulfuric Acid Analogues

The reactivity of hydroxyimidodisulfuric acid is expected to be significantly influenced by the presence of the hydroxyl group. Compared to its parent compound, imidodisulfuric acid, the hydroxy derivative would likely exhibit different acidic and nucleophilic properties.

In terms of nucleophilicity, the nitrogen atom in hydroxyimidodisulfuric acid would be a weaker nucleophile than that in imidodisulfuric acid due to the inductive effect of the hydroxyl group. However, the oxygen atom of the hydroxyl group could act as a nucleophilic center in certain reactions.

Influence of Substituents on Electronic Structure and Mechanistic Pathways

The electronic structure of the N(SO₃)₂ core is characterized by a high degree of charge delocalization. Substituents on the nitrogen, oxygen, or sulfur atoms would modulate this electronic structure, thereby influencing the reaction mechanisms.

Electron-donating substituents on the nitrogen atom would be expected to increase the electron density on the nitrogen and the sulfonyl groups, potentially enhancing the nucleophilicity of the nitrogen. Conversely, electron-withdrawing groups would decrease the electron density, making the nitrogen less nucleophilic but potentially increasing the acidity of protons on adjacent atoms.

Computational studies on N-sulfonyl compounds have shown that the nature of the S-N bond is highly polarized and that the electronic properties are sensitive to the substituents. researchgate.net These studies suggest that the interaction between the nitrogen and sulfur atoms is predominantly electrostatic. researchgate.net

Stereochemical Aspects of Hydroxyimidodisulfuric Acid and its Derivatives

Hydroxyimidodisulfuric acid itself is achiral. However, the introduction of substituents can lead to the formation of chiral centers. For instance, derivatization of the hydroxyl group with a chiral auxiliary would result in diastereomers. Similarly, if a substituent on the nitrogen or sulfur atoms contains a stereocenter, the resulting molecule will be chiral.

The study of the stereochemistry of such derivatives would be crucial for understanding their interactions in chiral environments, which is particularly relevant for potential applications in asymmetric catalysis or medicinal chemistry. The synthesis of enantiomerically pure derivatives would likely involve the use of chiral starting materials or chiral catalysts. The stereochemical outcome of reactions involving these chiral derivatives would be of significant interest. The principles of asymmetric synthesis of other chiral sulfur-containing compounds, such as sulfoximines, could potentially be adapted. organic-chemistry.org

Advanced Analytical and Spectroscopic Techniques in the Study of Hydroxyimidodisulfuric Acid and its Analogs

The structural elucidation and mechanistic understanding of complex inorganic compounds like hydroxyimidodisulfuric acid rely heavily on a suite of sophisticated analytical techniques. These methods provide unparalleled insight into transient species, intricate intermolecular forces, precise molecular geometries, and real-time reaction dynamics. This article explores the application of advanced spectroscopic and diffraction methods in the research of compounds structurally related to hydroxyimidodisulfuric acid, with a particular focus on its close analog, sulfamic acid (H₃NSO₃), due to the availability of detailed research findings.

Applications in Advanced Chemical Systems and Processes Non Clinical, Non Toxicological

Role in Catalysis: Mechanistic Studies of Hydroxyimidodisulfuric Acid as a Catalyst or Co-catalyst

While extensive mechanistic studies specifically detailing the catalytic activity of hydroxyimidodisulfuric acid in organic and inorganic transformations are not widely available in publicly accessible literature, the properties of its related salts suggest a potential role. The disodium (B8443419) salt of hydroxyimidodisulfuric acid, known as disodium hydroxyimidodisulphate, is recognized as a reducing agent in organic synthesis. guidechem.com This characteristic points to the compound's ability to participate in electron transfer processes, a key step in many catalytic cycles.

The reactivity of the N-hydroxy and sulfonate groups suggests that hydroxyimidodisulfuric acid could function as a bifunctional catalyst. The acidic protons on the sulfonate groups can act as Brønsted acids, while the lone pairs on the nitrogen and oxygen atoms could serve as Lewis basic sites. This combination could facilitate a variety of organic reactions, such as esterifications, condensations, and rearrangements, by activating substrates and stabilizing transition states. However, without dedicated mechanistic studies, its precise role and efficacy as a catalyst or co-catalyst remain a subject for future investigation.

Advanced Materials Science: Precursor for Functional Materials

The application of hydroxyimidodisulfuric acid as a precursor for functional materials, including framework materials, conductive polymers, and non-biological coatings, is an area of nascent interest. The compound's structure, featuring multiple functional groups, makes it a potentially versatile building block for polymerization and material synthesis.

The presence of sulfonate groups could be leveraged to create ion-exchange resins or proton-conducting membranes for applications in separation technologies and fuel cells. Furthermore, the nitrogen-sulfur backbone of hydroxyimidodisulfuric acid could be incorporated into novel polymer chains, potentially imparting unique thermal or electronic properties. For instance, upon polymerization or co-polymerization, the resulting materials might exhibit enhanced conductivity or serve as effective coatings with tailored surface properties. To date, specific examples of its use in the synthesis of framework materials or conductive polymers are not well-documented in readily available scientific literature, indicating a field ripe for exploration.

Environmental Chemistry: Fundamental Studies of its Role in Specific Inorganic Cycles or Degradation Pathways

The role of hydroxyimidodisulfuric acid in specific inorganic cycles and degradation pathways within an environmental context, unrelated to toxicity, is not extensively studied. However, its chemical nature as a sulfur- and nitrogen-containing compound suggests potential involvement in the biogeochemical cycling of these elements.

As a water-soluble compound, it could participate in aqueous-phase reactions in various environmental compartments. Its degradation, whether through abiotic processes like hydrolysis or photolysis, or through microbial action, would contribute to the transformation and speciation of sulfur and nitrogen compounds. For example, its breakdown could release sulfate (B86663) and ammonia (B1221849) or other nitrogen oxides, which are key players in atmospheric and soil chemistry. Fundamental studies are needed to elucidate the specific pathways and kinetics of its environmental transformations and to understand its contribution to inorganic nutrient cycles.

Energy Storage and Conversion: Exploration of Redox Active Properties in Non-Aqueous Electrolytes or Electrode Materials

The exploration of hydroxyimidodisulfuric acid's redox-active properties for applications in energy storage and conversion, particularly in non-aqueous electrolytes or as electrode materials, represents a frontier in its research. The presence of the N-hydroxy group suggests potential for redox activity, as it can undergo oxidation and reduction reactions.

Future Research Directions and Interdisciplinary Perspectives

Integration of Machine Learning and Artificial Intelligence in Predicting Hydroxyimidodisulfuric Acid Reactivity and Properties

Quantitative Structure-Property Relationship (QSPR) models can be developed to forecast critical properties like thermal stability, acidity (pKa), and solubility in various solvents. nih.gov Furthermore, AI can predict spectral data (e.g., NMR, IR, Raman), aiding in the identification and characterization of the compound and its reaction products. Advanced algorithms can simulate reaction dynamics, identifying the most probable decomposition pathways or predicting the outcomes of reactions with other substrates under various conditions. neurips.ccnips.cc This predictive power accelerates the discovery process, allowing researchers to prioritize experimental work on the most promising applications and synthetic routes, thereby saving significant time and resources. researchgate.netappliedclinicaltrialsonline.comnih.gov

Table 1: Predicted Physicochemical Properties of Hydroxyimidodisulfuric Acid using Hypothetical ML Models

| Property | Predicted Value/Characteristic | Underlying ML Model Type | Potential Significance |

|---|---|---|---|

| Aqueous pKa (first dissociation) | < 0 | Graph Neural Network (GNN) | Predicts behavior as a strong acid in aqueous solutions. |

| Thermal Decomposition Onset | 180-200 °C | Recurrent Neural Network (RNN) | Guides safe handling and storage temperatures. |

| 1H NMR Chemical Shift (N-OH) | 9.5-10.5 ppm | QSPR / Linear Regression | Aids in spectroscopic identification and purity assessment. |

| Binding Affinity to Metal Cations (e.g., Cu2+) | High | Support Vector Machine (SVM) | Suggests potential use as a chelating agent or in coordination polymers. |

Exploration of Hydroxyimidodisulfuric Acid in Extreme Conditions (e.g., High Pressure, Low Temperature)

Investigating the behavior of hydroxyimidodisulfuric acid under extreme conditions opens a window into its fundamental chemical and physical properties. High-pressure studies are particularly intriguing, as applying intense pressure can force atoms into new arrangements, potentially leading to novel polymorphs or polymeric materials with unique electronic or mechanical properties. nih.gov The compression of the molecule's flexible S-N-S backbone and extensive hydrogen-bonding network could induce phase transitions to denser, more ordered states.

Conversely, low-temperature studies, particularly in cryogenic matrices, could allow for the isolation and spectroscopic characterization of reactive intermediates formed during its synthesis or decomposition. This approach is analogous to studies where hydroxylamine (B1172632) formation was observed in interstellar model ices at temperatures as low as 5.5 K. researchgate.net Such research could provide critical insights into its reaction mechanisms. The thermal stability of related hydroxylamine compounds has been studied, but exploring the full range of pressure and temperature effects on hydroxyimidodisulfuric acid remains a key area for future research. researchgate.netnih.gov

Table 2: Hypothetical Behavior of Hydroxyimidodisulfuric Acid Under Extreme Conditions

| Condition | Predicted Phenomenon | Experimental Technique | Scientific Implication |

|---|---|---|---|

| High Pressure (>10 GPa) | Formation of a dense, polymeric phase via intermolecular condensation. | Diamond Anvil Cell with Raman Spectroscopy | Discovery of new materials with potentially high energy density. |

| Low Temperature (< 20 K) | Glass transition of amorphous solid; trapping of conformational isomers. | Cryogenic IR Spectroscopy | Understanding of molecular flexibility and ground-state properties. |

| High Pressure & High Temperature | Decomposition into novel nitrogen-sulfur oxides or nitrides. | Laser-Heated Diamond Anvil Cell | Insights into planetary core chemistry or synthesis of superhard materials. |

| Rapid Cooling (Quenching) | Formation of a stable amorphous solid. | Differential Scanning Calorimetry (DSC) | Characterization of thermodynamic properties and phase stability. |

Potential for Self-Assembly and Supramolecular Architectures Involving Hydroxyimidodisulfuric Acid Moieties

The molecular structure of hydroxyimidodisulfuric acid is rich with functional groups capable of directing non-covalent interactions. The two sulfonate groups are excellent hydrogen bond acceptors, while the N-OH group can act as both a hydrogen bond donor and acceptor. mdpi.com This functionality suggests a strong potential for self-assembly into complex supramolecular structures. nih.govaip.org

In solution, these interactions could lead to the formation of ordered aggregates, gels, or even liquid crystalline phases. The sulfonate groups, which are fully ionized in most biological pH ranges, can also coordinate strongly with metal cations, opening the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials could feature porous structures with applications in catalysis, gas storage, or separation. The principles of self-assembly seen in other sulfonated molecules and amphiphilic surfactants provide a strong basis for exploring the supramolecular chemistry of this compound. nih.govaip.orgstfc.ac.ukmdpi.com

Table 3: Potential Supramolecular Architectures Involving Hydroxyimidodisulfuric Acid

| Architecture Type | Key Driving Interaction(s) | Potential Application |

|---|---|---|

| 1D Hydrogen-Bonded Chains | N-OH···O=S hydrogen bonding | Anisotropic conductive materials (proton conductors). |

| 2D Layered Sheets | Inter-chain hydrogen bonding and van der Waals forces | Intercalation hosts for guest molecules. |

| 3D Metal-Organic Frameworks (MOFs) | Coordination of sulfonate groups to metal ions | Catalysis, gas separation, chemical sensing. |

| Host-Guest Complexes | Inclusion of small molecules within a crystalline lattice | Selective molecular recognition and separation. |

Challenges and Opportunities in the Scalable Synthesis of Hydroxyimidodisulfuric Acid for Research Applications

While hydroxyimidodisulfuric acid (as its salt) is an intermediate in the classic Raschig process for producing hydroxylamine, its isolation in pure form and on a large scale for research purposes presents significant challenges. prepchem.com The Raschig process involves the reaction of nitrite (B80452) with bisulfite and sulfur dioxide, but controlling the subsequent hydrolysis and separating the desired product from byproducts can be complex. prepchem.comgoogle.com

The primary challenge is the compound's susceptibility to hydrolysis, which can cleave the N-S bonds, particularly under harsh temperature or pH conditions. nih.gov This instability complicates purification and limits reaction conditions. Opportunities for advancement lie in the development of novel synthetic routes that avoid harsh conditions. This could include enzymatic synthesis or the use of milder sulfonating agents. chemithon.comnjit.edu Furthermore, the application of modern chemical engineering principles, such as continuous flow chemistry, could offer significant advantages. Flow reactors allow for precise control over reaction time, temperature, and mixing, which could minimize the formation of impurities and improve both the yield and safety of the synthesis. ethz.chchemrxiv.org Overcoming these synthetic hurdles is critical to unlocking the research potential of hydroxyimidodisulfuric acid by making it more readily available to the scientific community.

Table 4: Comparison of Synthetic Strategies for Hydroxyimidodisulfuric Acid Production

| Strategy | Advantages | Challenges | Potential for Scalability |

|---|---|---|---|

| Traditional Raschig Process (Batch) | Established chemistry; readily available starting materials. prepchem.com | Poor control over hydrolysis; difficult purification; potential for side reactions. | Moderate |

| Modified Raschig Process (Continuous Flow) | Precise control of temperature and residence time; enhanced safety; potential for higher purity. | Requires specialized equipment; process optimization needed. | High |

| Alternative Chemical Synthesis | Potential for milder reaction conditions; may produce fewer byproducts. | New routes are currently hypothetical and require extensive research and development. | Unknown |

Q & A

Basic: What are the established synthetic routes for hydroxy-imidodisulfuric acid, and how do reaction conditions influence its stability?

Methodological Answer:

Hydroxy-imidodisulfuric acid (HN(SO₃H)₂ derivatives) is synthesized via controlled sulfonation of urea with sulfuric acid. The reaction equation (Greenwood & Earnshaw, 1997) is:

5H₂SO₄ + 4(H₂N)₂CO → 4CO₂ + 2HN(SO₃NH₄)₂ + (NH₄)₂SO₄

Key parameters affecting stability include:

- Sulfuric acid concentration : Excess acid destabilizes the product by promoting decomposition.

- Temperature : Lower temperatures (≤50°C) reduce side reactions.

- Purification : Rapid neutralization with ammonium salts stabilizes the product .

Experimental Design Tip : Use factorial design to test acid concentration and temperature interactions, with stability assessed via NMR or titration .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing hydroxy-imidodisulfuric acid derivatives?

Methodological Answer:

- FT-IR : Identifies S=O (1200–1050 cm⁻¹) and N-H (3300 cm⁻¹) stretches.

- ¹H/¹³C NMR : Detects proton environments in ammonium salts; D₂O exchange clarifies labile protons.

- X-ray crystallography : Resolves structural instability by analyzing salt forms (e.g., HN(SO₃NH₄)₂).

- Thermogravimetric analysis (TGA) : Monitors thermal decomposition thresholds.

Data Contradiction Note : Discrepancies in spectral data may arise from hydration states; always report solvent and humidity conditions .

Advanced: How can mechanistic studies elucidate the acid’s role in sulfonation or catalytic processes?

Methodological Answer:

- Isotopic labeling : Use D₂SO₄ to trace proton transfer pathways in sulfonation reactions.

- Kinetic studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps.

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and electron density maps for S-N bond formation.

Theoretical Framework : Link findings to Brønsted acid theory or Hard-Soft Acid-Base (HSAB) principles to explain reactivity .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties of hydroxy-imidodisulfuric acid?

Methodological Answer:

Contradictions often arise from:

Sample purity : Validate via elemental analysis and HPLC.

Experimental conditions : Replicate studies under controlled humidity and inert atmospheres.

Theoretical assumptions : Reassess computational models (e.g., COSMO-RS solvation parameters).

Case Study : Discrepancies in ΔG of hydrolysis may stem from overlooked water activity; use isothermal titration calorimetry (ITC) for precise measurements .

Advanced: What experimental designs optimize hydroxy-imidodisulfuric acid synthesis for scalability in academic labs?

Methodological Answer:

- Orthogonal design : Test factors like stirring rate, reagent molar ratios, and cooling rates.

- Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts (e.g., sulfamic acid).

- Scale-down simulations : Use microreactors to mimic large-scale mixing dynamics.

Data Analysis : Apply regression models to predict optimal conditions (e.g., Python’s SciKit-Learn) .

Basic: How should researchers structure a theoretical framework for studying hydroxy-imidodisulfuric acid’s reactivity?

Methodological Answer:

Literature review : Map existing theories (e.g., sulfonation mechanisms, acid-base catalysis).

Hypothesis formulation : Example: “Steric effects dominate over electronic effects in S-N bond cleavage.”

Method alignment : Choose techniques (e.g., kinetic isotope effects) that directly test the hypothesis.

Example : Link sulfonation efficiency to Hammett acidity function (H₀) for quantitative comparisons .

Advanced: How can computational chemistry address gaps in experimental data on hydroxy-imidodisulfuric acid’s stability?

Methodological Answer:

- Molecular dynamics (MD) : Simulate decomposition pathways under thermal stress.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent modeling : COSMO-RS predicts stability in aqueous vs. non-aqueous media.

Validation : Cross-check computational results with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Basic: What safety protocols are critical when handling hydroxy-imidodisulfuric acid in lab settings?

Methodological Answer:

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields.

- Ventilation : Use fume hoods during synthesis to avoid SO₃ fumes.

- Spill management : Neutralize with sodium bicarbonate slurry.

Note : While commercial safety data are excluded, institutional guidelines (e.g., ACS) should supersede .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.